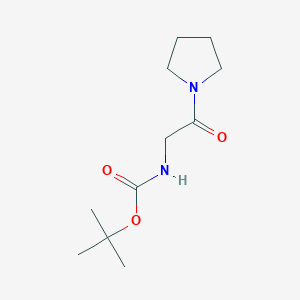

1-(Boc-amino-acetyl)-pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Boc-amino-acetyl)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a Boc-protected aminoacetyl group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine typically involves the following steps:

Protection of the amine group: The amino group of aminoacetyl is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the pyrrolidine ring: The protected aminoacetyl is then reacted with pyrrolidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions. Key findings include:

-

Trifluoroacetic Acid (TFA)-Mediated Cleavage :

Boc removal proceeds efficiently in TFA/dichloromethane (DCM) at 0–25°C, yielding the free amine with >90% efficiency .

Mechanism : Protonation of the carbamate oxygen followed by tert-butyl cation elimination . -

Hydrochloric Acid (HCl) in Dioxane :

Boc cleavage occurs at 70°C with 4 M HCl, offering compatibility with acid-labile substrates .

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen, after Boc deprotection, participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF at −20°C to form N-acylated derivatives .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids yields biaryl-pyrrolidine hybrids (e.g., for kinase inhibitors) .

Ring-Opening and Functionalization

The pyrrolidine scaffold undergoes regioselective C–N bond cleavage under reductive conditions:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Zn(OTf)₂, Ir(ppy)₃, γ-terpinene, 456 nm light | Acyclic amine 2a | 72% | |

| BH₃·THF, 0°C | Secondary alcohol derivative | 65% |

Comparative Reactivity Data

Mechanistic Insights

-

Boc Group Electronic Effects :

The Boc group reduces electron density at nitrogen, lengthening adjacent bonds (e.g., CO–N by 0.06–0.08 Å) and altering reactivity in acylation/alkylation . -

Lewis Acid Coordination :

Zn(OTf)₂ activates the amide carbonyl via coordination, facilitating single-electron transfer in reductive cleavage .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

1-(Boc-amino-acetyl)-pyrrolidine has been studied for its potential as an inhibitor of various enzymes, which is crucial for drug design.

- Hexosaminidases and β-glucuronidases: A study demonstrated that pyrrolidine derivatives, including this compound, can inhibit hexosaminidases and β-glucuronidases. The compound showed moderate inhibition with IC50 values in the high micromolar range, indicating its potential as a lead compound for developing enzyme inhibitors .

- Mechanism of Action: The inhibition potency was enhanced by structural modifications, such as the inversion of side chains. For instance, a derivative of this compound exhibited an IC50 value of 3.4 µM against Jack bean β-N-acetylglucosaminidase, showcasing its effectiveness in enzyme modulation .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

- In Vitro Studies: Research involving pyrrolidine derivatives revealed that some compounds demonstrated cytotoxicity against M-Hela tumor cell lines that was twice as effective as the reference drug tamoxifen. This suggests that this compound and its analogs could serve as promising candidates in cancer therapy .

- In Vivo Studies: In vivo tests showed significant survival rates among treated animals, with increased life spans observed in subjects administered with pyrrolidine derivatives. The survival rate reached up to 83% after 60 days of observation .

Chemical Synthesis Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds:

- Synthesis of Complex Molecules: The compound has been utilized in the synthesis of complex molecules such as cernumidine and other derivatives through multi-step synthetic pathways involving deprotection and guanylation reactions. Its use as a protected amino acid allows for selective reactions that are essential in creating complex structures .

- Building Block for Drug Development: The ability to modify the Boc group facilitates the introduction of pharmacophores into different positions of the pyrrolidine ring, thus enabling the development of diverse drug candidates with high optical purity and specific biological activities .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Mecanismo De Acción

The mechanism of action of 1-(Boc-amino-acetyl)-pyrrolidine involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Boc-amino-acetyl)-piperidine

- 1-(Boc-amino-acetyl)-morpholine

- 1-(Boc-amino-acetyl)-pyridine

Uniqueness

1-(Boc-amino-acetyl)-pyrrolidine is unique due to its specific ring structure and the presence of the Boc-protected aminoacetyl group. This combination allows for selective reactions and interactions, making it valuable in various research and industrial applications.

Actividad Biológica

1-(Boc-amino-acetyl)-pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound contains a Boc-protected amino group and an acetyl group , which contribute to its reactivity and biological interactions. The presence of the Boc group allows for selective deprotection under mild acidic conditions, enabling the formation of free amines that can participate in further chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its ability to act as an intermediate in various chemical reactions. The compound can undergo:

- Deprotection : The Boc group can be removed using trifluoroacetic acid (TFA), yielding a free amine that can interact with various biological targets.

- Substitution Reactions : The free amine can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives with potential therapeutic effects.

- Oxidation and Reduction : The acetyl group can be reduced to an alcohol, which may enhance its biological activity .

Antidiabetic Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as inhibitors of α-amylase and α-glucosidase , enzymes involved in carbohydrate metabolism. For example, compounds derived from pyrrolidine exhibited significant inhibitory activity against these enzymes, suggesting their utility in managing type-2 diabetes .

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| 3g | 26.24 | α-amylase |

| 3g | 18.04 | α-glucosidase |

Anticancer Activity

In vitro studies have demonstrated that certain pyrrolidine derivatives possess anticancer properties. For instance, some compounds showed selective inhibition against cancer cell lines such as MCF-7 and HeLa, indicating their potential as therapeutic agents in oncology .

Case Studies

- Inhibition Studies : A study investigating the inhibition of β-glucuronidase by pyrrolidine derivatives reported that specific modifications led to enhanced inhibitory potency. For instance, a derivative demonstrated an IC50 value of 3.4 µM against Jack bean β-N-acetylglucosaminidase .

- Antibacterial Activity : Another research effort focused on developing dual inhibitors targeting bacterial topoisomerases using pyrrolidine-based scaffolds. These compounds exhibited broad-spectrum antibacterial activity against multiple strains, including multidrug-resistant bacteria .

Propiedades

IUPAC Name |

tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAHFKXYHADASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.